3-(2-ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methylbenzoate
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Overview
Description
3-(2-ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methylbenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the ethoxyphenoxy, trifluoromethyl, and methylbenzoate moieties, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methylbenzoate typically involves multiple steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via nucleophilic substitution reactions using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Ethoxyphenoxy Group: This step involves the etherification of the chromen-4-one core with 2-ethoxyphenol in the presence of a strong base like sodium hydride or potassium carbonate.
Esterification with 4-Methylbenzoic Acid: The final step is the esterification of the chromen-4-one derivative with 4-methylbenzoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale-up, focusing on maximizing yield and purity while minimizing costs and environmental impact. This might involve continuous flow reactors, automated synthesis platforms, and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenoxy and methylbenzoate moieties, leading to the formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the chromen-4-one core, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents like halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions typically involve Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) for halogenation, and nitrating mixtures for nitration.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols. Substitution reactions would introduce new functional groups onto the aromatic rings.
Scientific Research Applications
3-(2-ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methylbenzoate has several applications in scientific research:
Medicinal Chemistry: Due to its complex structure and functional groups, it is studied for potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions, particularly those involving oxidative stress and enzyme inhibition.
Material Science: Its unique chemical properties make it a candidate for developing new materials with specific electronic or photophysical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic chemists.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methylbenzoate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Oxidative Stress Modulation: The compound’s ability to undergo redox reactions allows it to modulate oxidative stress within cells, potentially protecting against damage or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methylbenzoate
- 3-(2-ethoxyphenoxy)-4-oxo-2-(methyl)-4H-chromen-7-yl 4-methylbenzoate
- 3-(2-ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-chlorobenzoate
Uniqueness
The uniqueness of 3-(2-ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 4-methylbenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its metabolic stability and lipophilicity, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C26H19F3O6 |
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Molecular Weight |
484.4 g/mol |
IUPAC Name |
[3-(2-ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate |
InChI |
InChI=1S/C26H19F3O6/c1-3-32-19-6-4-5-7-20(19)34-23-22(30)18-13-12-17(14-21(18)35-24(23)26(27,28)29)33-25(31)16-10-8-15(2)9-11-16/h4-14H,3H2,1-2H3 |
InChI Key |
SWTISBSHZDCPMK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)C)C(F)(F)F |
Origin of Product |
United States |
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